4-Nitro-2-(trifluoromethyl)benzamide
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Overview
Description
4-Nitro-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)benzamide typically involves the nitration of 2-(trifluoromethyl)benzoic acid. The process begins with the treatment of 2-(trifluoromethyl)benzoic acid with concentrated sulfuric acid, followed by the addition of fuming nitric acid dropwise. The reaction mixture is stirred and heated to facilitate the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the fluorination of p-methyl trichlorotoluene, nitration with mixed acid, chlorination, and subsequent ammonolysis . This method is advantageous due to its cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed:
Reduction: 4-Amino-2-(trifluoromethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 4-Nitro-3-(trifluoromethyl)benzoic acid
- 2-Nitro-4-(trifluoromethyl)benzamide
- 4-Nitro-2-(trifluoromethyl)benzoic acid
Comparison: 4-Nitro-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzamide core. This arrangement imparts distinct chemical and biological properties compared to its isomers and analogs. For instance, the ortho positioning of the trifluoromethyl group in this compound results in steric interactions that influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)6-3-4(13(15)16)1-2-5(6)7(12)14/h1-3H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNSHHZAOZKADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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